molecular formula C16H8Cl4F6 B6360085 1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene CAS No. 119757-44-7

1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene

Cat. No.: B6360085
CAS No.: 119757-44-7
M. Wt: 456.0 g/mol
InChI Key: JVPNVOZUSGFXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine. This compound is notable for its unique structure, which includes a benzene ring substituted with trifluoromethyl groups and a tetrachloroethyl group. The presence of these halogen atoms imparts significant chemical stability and reactivity to the compound.

Preparation Methods

The synthesis of 1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aromatic Substitution: The trifluoromethyl groups are introduced to the benzene ring via electrophilic aromatic substitution.

    Coupling Reaction: The final step involves coupling the tetrachloroethyl group with the trifluoromethyl-substituted benzene ring under specific reaction conditions, often using a catalyst to facilitate the reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene can be compared with other halogenated organic compounds, such as:

    1,1,2,2-tetrachloroethane: Similar in structure but lacks the trifluoromethyl groups, making it less stable and reactive.

    1,1,2,3-tetrachloropropene: Contains a similar tetrachloro group but differs in the arrangement of carbon atoms and the absence of trifluoromethyl groups.

    Trifluoromethylbenzene: Lacks the tetrachloroethyl group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of multiple halogen atoms, which imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4F6/c17-13(18,9-3-1-5-11(7-9)15(21,22)23)14(19,20)10-4-2-6-12(8-10)16(24,25)26/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPNVOZUSGFXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.